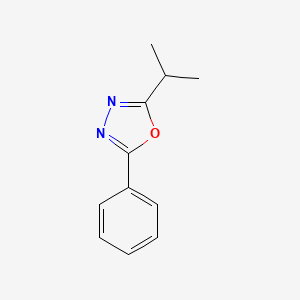

2-苯基-5-(异丙基)-1,3,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential biological properties. In one study, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized from 3-(4-bromobenzoyl)propionic acid. The reaction with aryl acid hydrazides in the presence of phosphorous oxychloride led to the formation of these compounds, which were then evaluated for their anti-inflammatory, analgesic, ulcerogenic, and antibacterial activities. The synthesis was confirmed using IR, 1H NMR, and mass spectroscopy, and the compounds exhibited significant anti-inflammatory and analgesic activities with low ulcerogenic action .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman were employed to investigate the molecular structure of 1,3,4-oxadiazole derivatives. For instance, the vibrational wavenumbers of 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole were computed using DFT quantum chemical calculations and compared with experimental data. The study reported the energy barriers of internal rotations and the geometrical parameters, which were in agreement with XRD results. The HOMO and LUMO energies were calculated, indicating charge transfer within the molecule. Additionally, NBO analysis and molecular docking studies were conducted, suggesting potential HIV-protease inhibitory activity .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can be inferred from their synthesis and biological evaluations. For example, the synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors demonstrated potent anti-inflammatory activity. The lead compound in this series showed a high degree of COX-2 inhibition and a gastro-sparing profile, indicating a favorable chemical reactivity for therapeutic purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their structure. The optical properties of a series of derivatives containing an imidazole unit were studied, including UV-visible absorption, fluorescence excitation and emission wavelengths, quantum yield, and fluorescence lifetime. These properties were measured in both dichloromethane and solid states, and thermogravimetric analysis was used to discuss the structure-optical behavior characteristics .

科学研究应用

合成和生物评价

一系列2-苯基-5-(异丙基)-1,3,4-噁二唑衍生物被合成并用于生物活性评价。这些化合物在卡拉胶诱导的大鼠爪水肿试验中表现出显著的抗炎活性。一些化合物在乙酸诱导的蠕动试验中也显示出显著的镇痛活性。这些合成化合物表现出非常低的溃疡原性和中等的抗菌作用 (Husain, Sarafroz, & Ahuja, 2008)。

含有1,3,4-噁二唑单元的聚合物

合成了含有1,3,4-噁二唑单元的新型聚合物,如2,5-双(4-丙炔氧基苯基)-1,3,4-噁二唑。这些聚合物在氮气氛下表现出良好的热稳定性和相对较高的玻璃化转变温度。由于结晶性,它们在有机溶剂中的溶解度较低,但它们在NMP溶剂中表现出良好的溶解度 (Rahmani & Shafiei zadeh Mahani, 2015)。

抗菌和溶血活性

合成了一系列2-苯基-5-(异丙基)-1,3,4-噁二唑衍生物,并对其进行了抗菌和溶血活性筛选。大多数化合物对选定的微生物种类具有活性,其中两种特定化合物(6d和6f)尤为强效。这一系列化合物显示出较低的毒性,并可考虑进一步进行生物筛选,除了某些具有较高细胞毒性的化合物 (Gul et al., 2017)。

抗炎和抗血栓研究

研究了含有1,3,4-噁二唑的化合物的抗炎和抗血栓性能。某些衍生物在体外和体内模型中显示出强效的抗炎化合物。在大鼠模型中,一些化合物显著延长了凝血时间。计算机辅助研究表明,这些化合物对COX-2具有令人印象深刻的抑制潜力,其对接得分高于标准药物 (Basra et al., 2019)。

属性

IUPAC Name |

2-phenyl-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)10-12-13-11(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIGHZUAXGVJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-5-(propan-2-yl)-1,3,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)

![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)

methanol](/img/structure/B2520367.png)

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)